4H-Pyrido[1,2-a]pyrimidine-3-carboxylic acid, 1,6,7,8-tetrahydro-1,6-dimethyl-4-oxo-
Description
The compound 4H-Pyrido[1,2-a]pyrimidine-3-carboxylic acid, 1,6,7,8-tetrahydro-1,6-dimethyl-4-oxo- is a bicyclic heterocyclic molecule featuring a fused pyrido-pyrimidine core. Its structure includes a tetrahydro ring system (1,6,7,8-tetrahydro) with two methyl substituents at positions 1 and 6, a ketone group at position 4, and a carboxylic acid moiety at position 3.
Key physicochemical properties (where available) include:
Properties
CAS No. |
35615-77-1 |
|---|---|
Molecular Formula |
C11H14N2O3 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
1,6-dimethyl-4-oxo-7,8-dihydro-6H-pyrido[1,2-a]pyrimidine-3-carboxylic acid |
InChI |
InChI=1S/C11H14N2O3/c1-7-4-3-5-9-12(2)6-8(11(15)16)10(14)13(7)9/h5-7H,3-4H2,1-2H3,(H,15,16) |
InChI Key |
FVBPWWTWFCTXFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC=C2N1C(=O)C(=CN2C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of substituted tetrahydro-pyrido[1,2-a]pyrimidines, including 4H-Pyrido[1,2-a]pyrimidine-3-carboxylic acid derivatives, typically involves cyclization reactions between appropriately substituted piperidone derivatives and amidine or guanidine reagents. The key step is the formation of the fused pyrimidine ring through condensation and cyclization, often under basic aqueous conditions.
Patent-Described Procedures
A significant body of synthetic methodology for related tetrahydro-pyrido[1,2-a]pyrimidines is documented in US Patent US3186991A. Although the patent primarily describes pyrido[4,3-d]pyrimidines, the synthetic principles apply closely to pyrido[1,2-a]pyrimidine systems due to structural similarities.
Starting Materials: Substituted piperidone-3-carboxylic acid ethyl esters or hydrochlorides serve as key precursors. For example, N-benzyl-piperidone-(4)-3-carboxylic acid ethyl ester hydrochloride is used in multiple examples.
Condensation Reagents: Amidines such as acetamidine hydrochloride, phenylacetamidine hydrochloride, and guanidine derivatives are reacted with the piperidone esters.
Reaction Conditions: The reactions are generally conducted in aqueous media with potassium carbonate as a base. The mixture is heated or stirred at room temperature for several hours to promote cyclization.
Isolation: After reaction completion, the mixture is concentrated under vacuum, and the product is extracted with organic solvents such as chloroform. The crude product is purified by recrystallization from solvents like ethanol, acetone, or methyl glycol.
Yields and Physical Data: The products typically crystallize as solids with melting points ranging from 135 °C to over 240 °C, depending on substitution patterns.
Example Synthesis Table from Patent US3186991A
| Example No. | Starting Piperidone Derivative | Amidine/ Guanidine Used | Reaction Conditions | Product Description | Melting Point (°C) |
|---|---|---|---|---|---|
| 1 | N-benzyl-piperidone-(4)-3-carboxylic acid ethyl ester hydrochloride | Acetamidine hydrochloride | Heated in water with K2CO3 | 2-methyl-4-hydroxy-6-benzyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidine | 168-169 |
| 3 | N-benzyl-piperidone-(4)-3-carboxylic acid ethyl ester hydrochloride | Benzamidine hydrochloride | Stirred in water with K2CO3 | 6-benzyl-2-phenyl-4-hydroxy-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidine | 245 |
| 7 | N-benzyl-piperidone-(4)-3-carboxylic acid ethyl ester hydrochloride | Morpholino-guanidine hydrochloride | Room temperature stirring with K2CO3 | 6-benzyl-2-morpholino-4-hydroxy-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidine | 240 |
Note: While the examples focus on pyrido[4,3-d]pyrimidines, the analogous synthetic strategy applies to pyrido[1,2-a]pyrimidine derivatives by selecting appropriate regioisomers of the piperidone and amidine precursors.
Cross-Dehydrogenative Coupling (CDC) Methodology
Recent advances in heterocyclic synthesis have introduced catalyst-free aerobic oxidative coupling methods that could be adapted for pyrido[1,2-a]pyrimidine derivatives.
A 2019 study in ACS Omega describes an efficient method for synthesizing fused N-heterocycles related to pyrido systems via acetic acid and molecular oxygen-promoted cross-dehydrogenative coupling (CDC) between β-ketoesters and N-amino-2-iminopyridines.
This method involves oxidative C(sp^3)–C(sp^2) bond formation followed by dehydrative cyclization, proceeding under mild, catalyst-free conditions with high atom economy.
Although the study focuses on pyrazolo[1,5-a]pyridines and pyrido[1,2-b]indazoles, the mechanistic approach and reaction conditions provide a promising template for synthesizing pyrido[1,2-a]pyrimidine carboxylic acids with similar β-ketoester and amino-pyrimidine precursors.
The green oxidant molecular oxygen and acetic acid facilitate the reaction, avoiding heavy metal catalysts and harsh reagents.
This CDC approach represents a modern, sustainable alternative to classical methods, potentially enabling the preparation of 4H-Pyrido[1,2-a]pyrimidine-3-carboxylic acid derivatives with improved efficiency and environmental compatibility.
Comparative Summary of Preparation Methods
| Preparation Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Classical Cyclization (Patent Method) | Piperidone-3-carboxylic acid esters, amidines | Aqueous K2CO3, heating or stirring | Well-established, reliable, good yields | Requires multiple purification steps |
| Cross-Dehydrogenative Coupling (CDC) | β-Ketoesters, N-amino-2-iminopyridines, AcOH, O2 | Catalyst-free, mild, aerobic | Green chemistry, high atom economy | Method development needed for target compound |
Chemical Reactions Analysis
Types of Reactions
4,6,7,8-Tetrahydro-1,6-dimethyl-4-oxo-1H-pyrido[1,2-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions adjacent to the nitrogen atoms in the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Anticancer Activity
A notable application of this compound is its anticancer activity . Research has shown that derivatives of pyrido[1,2-a]pyrimidine exhibit promising results against multiple human cancer cell lines. In a study where a series of novel pyrido[1,2-a]pyrimidine-3-carboxamide derivatives were synthesized, compounds demonstrated significant cytotoxicity against prostate (DU145), lung (A549), squamous cell carcinoma (SiHa), and breast cancer (MCF-7) cell lines. Specifically, certain derivatives exhibited IC50 values less than 10 µg/mL, indicating potent anticancer properties. Compounds with a thien-2-yl group at the sixth position were particularly effective, with some showing IC50 values as low as 3.2 µg/mL against lung cancer cells .
Antiviral Properties
Another critical application is in the field of antiviral agents . A study focused on synthesizing N-phenethyl derivatives of pyrido[1,2-a]pyrimidine indicated potential efficacy as antiviral agents. The preliminary screening suggested that these compounds could act against viral infections by interacting with specific viral components . The structural modifications in these derivatives enhance their biological activity and specificity.
Neurological Applications
The fused pyrimidine derivatives are also recognized for their role in neurology , particularly in treating neurodegenerative disorders such as Parkinson's disease and anxiety disorders. These compounds have shown promise in modulating neurotransmitter systems and providing neuroprotective effects . Their ability to cross the blood-brain barrier makes them suitable candidates for further research in neurological therapeutics.
Drug Design and Development
The structural characteristics of 4H-Pyrido[1,2-a]pyrimidine derivatives facilitate their use in drug design . The compound's ability to form layered structures with distinct π-stacking interactions enhances its drug-likeness and bioavailability. Molecular docking studies have suggested that these compounds can interact favorably with various biological targets, making them suitable for further development as therapeutic agents .
Summary of Biological Activities
The following table summarizes the biological activities associated with various derivatives of 4H-Pyrido[1,2-a]pyrimidine:
| Biological Activity | Specific Application | Example Compounds |
|---|---|---|
| Anticancer | Cytotoxicity against cancer cell lines | Pyrido[1,2-a]pyrimidine-3-carboxamide |
| Antiviral | Potential antiviral agents | N-phenethyl derivatives |
| Neurological | Treatment for neurodegenerative disorders | Various derivatives |
| Drug Design | Favorable interactions with biological targets | Layered structures from molecular docking |
Mechanism of Action
The mechanism of action of 4,6,7,8-Tetrahydro-1,6-dimethyl-4-oxo-1H-pyrido[1,2-a]pyrimidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in nucleotide synthesis, thereby exerting antiviral or anticancer effects. The specific pathways and molecular targets depend on the compound’s structure and the nature of its interactions with biological molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following compounds share structural motifs with the target molecule but differ in substituents, ring saturation, or functional groups:
Physicochemical Properties
| Property | Target Compound (C₁₃H₁₇N₃O₃) | Ethyl Ester Derivative (C₁₅H₂₂N₂O₄) | Pyrrolo-Fused Compound (4e, C₁₃H₁₁N₃O₃) | Pyrimido-Pyrimidine (C₉H₈N₄OS) |
|---|---|---|---|---|
| Molecular Weight | ~275.3 g/mol | 294.35 g/mol | 257.25 g/mol | 220.25 g/mol |
| Melting Point | Not reported | Not reported | 243–245 °C | Not reported |
| Boiling Point | Not reported | 484 °C (at 760 mmHg) | Not reported | Not reported |
| Water Solubility | Likely low (carboxylic acid) | Low (ester group) | Low (aromatic fused rings) | Low (nitrile, thioether) |
| Key Reactivity | Acidic (carboxylic acid) | Ester hydrolysis | Electrophilic substitution | Nucleophilic addition |
Key Research Findings
Synthetic Challenges : The carboxylic acid derivative is less accessible than its ester counterparts due to competing reactions under standard conditions .
Functional Group Impact: Ester derivatives (e.g., ethyl 6-methyl-4-oxo-1-propanoyl) exhibit higher lipophilicity, which may improve membrane permeability in drug design .
Structural Diversity : Fused pyrrolo or pyrimido rings introduce distinct electronic profiles, affecting reactivity and bioactivity .
Biological Activity
4H-Pyrido[1,2-a]pyrimidine-3-carboxylic acid, 1,6,7,8-tetrahydro-1,6-dimethyl-4-oxo-, commonly referred to as a pyrido-pyrimidine derivative, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity based on recent research findings.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, particularly as an antiviral agent . Notably, it has been identified as an inhibitor of HIV-1 integrase , a crucial enzyme in the viral replication cycle. The compound binds to the active site of integrase by chelating essential metal ions like Mg²⁺, which disrupts the viral replication process and positions it as a potential candidate for antiviral drug development.
Additionally, studies have shown that the compound influences various cellular pathways and gene expression due to its interactions with nucleic acids and proteins. Its ability to modulate these pathways suggests potential applications in treating viral infections and possibly other diseases.
The mechanism by which 4H-Pyrido[1,2-a]pyrimidine-3-carboxylic acid exerts its biological effects involves:
- Binding Affinity : The compound demonstrates high binding affinity for specific biological targets, including enzymes and receptors involved in viral replication and cellular signaling.
- Enzyme Inhibition : It inhibits critical enzymes necessary for viral replication and cellular processes by altering their activity through direct binding .
Comparative Analysis with Similar Compounds
To better understand the biological implications of this compound, a comparative analysis with structurally similar compounds is essential. Below is a table summarizing notable derivatives and their unique features:
Case Studies
Several studies have explored the efficacy of this compound in various contexts:
- Antiviral Activity : A study highlighted its effectiveness against HIV-1 integrase and other viral agents. The compound's ability to inhibit viral replication was demonstrated through in vitro assays showing significant reductions in viral loads when treated with varying concentrations of the compound.
- Antiallergic Properties : Another investigation revealed that modifications to the compound could enhance its antiallergic activity significantly. For instance, introducing an (arylamino)methylene moiety into specific positions led to compounds exhibiting about 10,000 times the activity of the original structure in passive cutaneous anaphylaxis tests in rats .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid derivatives, and how can intermediates be characterized?
- Methodology : A general approach involves condensation reactions using 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde with ethyl N-alkylglycinate in methanol, catalyzed by triethylamine. Intermediates are isolated via filtration and characterized using NMR spectroscopy and elemental analysis to confirm structural integrity .
- Key Steps : Monitor reaction progress via TLC, and purify intermediates via recrystallization or column chromatography.
Q. How can the physicochemical properties (e.g., solubility, stability) of this compound be experimentally determined?
- Approach : Use high-performance liquid chromatography (HPLC) to assess purity, differential scanning calorimetry (DSC) for thermal stability, and UV-Vis spectroscopy to determine solubility in polar/nonpolar solvents. Reference analogous compounds (e.g., ethyl 6-methyl-4-oxo-1-propanoyl derivatives) for density (~1.21 g/cm³) and refractive index (~1.545) as benchmarks .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity (e.g., anticancer, antiviral)?
- Anticancer : Perform kinase inhibition assays (e.g., EGFR or VEGFR) using purified enzymes and ATP-competitive binding protocols.
- Antiviral : Use viral replication models (e.g., influenza A/H1N1 or HIV protease assays) to measure IC₅₀ values. Derivatives with bromine substituents (e.g., 7-bromo analogs) show enhanced activity due to increased electrophilicity .
Advanced Research Questions
Q. How can structural modifications enhance selectivity in kinase inhibition while minimizing off-target effects?
- Strategy : Conduct structure-activity relationship (SAR) studies by systematically altering substituents at positions 1, 6, and 6. For example:
- Methyl groups at positions 1 and 6 improve metabolic stability but may reduce solubility.
- Bromine substitution at position 7 increases electrophilicity, enhancing interactions with kinase active sites .
- Validation : Use X-ray crystallography to resolve binding modes and molecular dynamics simulations to predict off-target interactions.
Q. What experimental designs address contradictions in synthetic yields under reflux conditions?
- Case Study : While refluxing 2-chloro precursors in ethanol may yield 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acids, prolonged heating (>8 hours) can lead to decomposition. Optimize by:
- Controlled temperature : Use microwave-assisted synthesis to reduce reaction time.
- Catalyst screening : Test alternatives to triethylamine (e.g., DBU) to improve efficiency .
Q. How does halogenation (e.g., bromination) impact antiviral potency, and what mechanistic insights support this?
- Mechanism : Bromine at position 7 enhances π-stacking with viral enzyme pockets (e.g., HIV integrase), as shown in docking studies.
- Data : 7-Bromo derivatives exhibit 5–10-fold lower IC₅₀ values compared to non-halogenated analogs in viral replication assays .
Q. What bioisosteric replacements (e.g., amides vs. esters) improve pharmacokinetic properties?
- Example : Replace ester groups (e.g., ethyl carboxylate) with carboxamides to enhance metabolic stability. N-Benzyl-2-hydroxy-9-methyl-4-oxo derivatives show prolonged half-lives in murine models due to reduced esterase cleavage .
- Validation : Compare plasma stability profiles using LC-MS and calculate clearance rates in vivo.
Methodological Challenges and Solutions
Q. How can conflicting spectral data (e.g., NMR shifts) for intermediates be resolved?
- Troubleshooting :
- Dynamic effects : Aromatic proton shifts in pyrido-pyrimidine nuclei may vary due to tautomerism. Use 2D NMR (COSY, HSQC) to assign signals accurately .
- Impurity interference : Purify intermediates via preparative HPLC and repeat spectroscopy under controlled pH/temperature.
Q. What computational tools predict the diuretic or analgesic activity of carboxamide derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
